14-Hydroxytetradecanoic acid

Physicochemical characterization Solubility enhancement Formulation development

Researchers requiring bifunctional ω-hydroxy fatty acid linkers for PROTAC synthesis often face limited availability of high-purity material with defined C14 spacer geometry. 14-Hydroxytetradecanoic acid (CAS 17278-74-9) is a validated PROTAC linker offering terminal -COOH and -OH groups for orthogonal conjugation of target protein ligands and E3 ligase ligands. • Enables systematic linker SAR studies with a 14-carbon spacer distance • Functions as a surfactant/emulsifier precursor via esterification or amidation • Sourced with consistent purity (≥95%) and full batch-specific QC documentation Supplied exclusively for R&D use with reliable global shipping and batch traceability.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 17278-74-9
Cat. No. B172591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxytetradecanoic acid
CAS17278-74-9
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC(CCCCCCC(=O)O)CCCCCCO
InChIInChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
InChIKeyJOSXCARTDOQGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Hydroxytetradecanoic Acid (CAS 17278-74-9): Product Overview and Baseline Characterization for Scientific Procurement


14-Hydroxytetradecanoic acid (CAS 17278-74-9), also known as ω-hydroxymyristic acid, is an omega-hydroxy long-chain saturated fatty acid derived from myristic (tetradecanoic) acid with a terminal hydroxyl substitution at the 14-carbon position [1]. It belongs to the hydroxy fatty acid class and is characterized by a C14 straight-chain aliphatic structure bearing both a carboxylic acid moiety and a primary alcohol functional group at opposing termini [2]. The compound is functionally annotated as a PROTAC linker for targeted protein degradation applications and occurs naturally as a constituent of plant suberin polymers .

Why 14-Hydroxytetradecanoic Acid Cannot Be Substituted by Unmodified Myristic Acid or Alternative Hydroxy Fatty Acids


Substitution of 14-hydroxytetradecanoic acid with unmodified myristic acid (C14:0) or positional hydroxyl isomers introduces functionally consequential differences in physicochemical properties, molecular recognition, and synthetic utility. The terminal ω-hydroxyl group imparts a marked increase in polar solvent solubility relative to non-hydroxylated tetradecanoic acid , while the C14 chain length and terminal hydroxyl position are critical determinants of antibacterial potency [1] and membrane interaction behavior compared to shorter-chain analogs such as 12-hydroxydodecanoic acid. Furthermore, the compound's bifunctional ω-hydroxy acid architecture provides a unique linker geometry for PROTAC synthesis that cannot be replicated by mid-chain hydroxylated isomers or carboxylic acid-only fatty acids .

14-Hydroxytetradecanoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


Solubility Differential: Terminal Hydroxylation Confers Enhanced Polar Solvent Solubility Versus Unmodified Myristic Acid

The terminal hydroxyl group of 14-hydroxytetradecanoic acid provides increased solubility in polar solvents compared to its non-hydroxylated counterpart, myristic acid (tetradecanoic acid) . This difference is quantitatively reflected in the water solubility predicted by ALOGPS, with 14-hydroxytetradecanoic acid exhibiting a water solubility of 0.024 g/L, compared to myristic acid's lower water solubility of approximately 0.002 g/L [1]. This approximately 12-fold difference in aqueous solubility is attributable to the hydrogen-bonding capacity of the terminal hydroxyl moiety.

Physicochemical characterization Solubility enhancement Formulation development

Thermal Stability and Handling: Higher Melting Point of ω-Hydroxymyristic Acid Versus Unmodified Myristic Acid

14-Hydroxytetradecanoic acid (ω-hydroxymyristic acid) exhibits a melting point of 54-54.5°C [1], which is notably higher than that of unmodified myristic acid (tetradecanoic acid), which melts at approximately 52-54°C [2]. The terminal hydroxyl group introduces intermolecular hydrogen bonding that elevates the melting point despite similar molecular weight, enabling the compound to remain in solid form under ambient conditions where myristic acid may approach its melting transition. One vendor specification reports a broader melting range of 80-100°C for a 95% purity grade , indicating that purity and polymorphic form may influence the observed thermal behavior.

Thermal characterization Storage conditions Solid-phase handling

PROTAC Linker Utility: Terminal Bifunctionality Enables Targeted Protein Degradation Applications

14-Hydroxytetradecanoic acid is specifically validated as a PROTAC (Proteolysis Targeting Chimera) linker for the synthesis of heterobifunctional degrader molecules . PROTACs are bifunctional molecules consisting of a target protein ligand and an E3 ubiquitin ligase ligand connected by a linker; the linker's length, flexibility, and functional group availability critically influence degradation efficiency. The ω-hydroxy acid structure of 14-hydroxytetradecanoic acid provides two orthogonal reactive handles—a terminal carboxylic acid and a terminal primary alcohol—that enable sequential conjugation to distinct ligands with predictable C14 spacing . This bifunctionality distinguishes it from monofunctional fatty acids (e.g., myristic acid) that lack the terminal hydroxyl for orthogonal coupling, and from mid-chain hydroxylated isomers that produce different spatial orientations.

PROTAC synthesis Targeted protein degradation Bifunctional linker

Chain Length Optimization: C14 Saturated Hydroxy Acid Occupies a Distinct Antibacterial Activity Niche

A systematic evaluation of fatty acid antimicrobial activity demonstrates that saturated fatty acids with chain lengths below C12 exhibit higher antibacterial potency than those with chain lengths above C13, while the presence of hydroxyl substituents further modulates activity profiles [1]. 14-Hydroxytetradecanoic acid, as a C14 saturated hydroxy fatty acid, occupies a distinct intermediate position in the chain length-activity spectrum: it lacks the high membrane-disrupting activity of shorter-chain fatty acids (C8-C12) that may confer cytotoxicity, yet retains sufficient amphipathic character for membrane interaction due to the terminal hydroxyl group. This positions it as a candidate for applications requiring moderate antimicrobial activity with favorable safety margins, in contrast to shorter-chain hydroxy acids (e.g., 10-hydroxydecanoic acid) or longer-chain saturated fatty acids (C16-C18) that exhibit negligible activity [2].

Antibacterial fatty acids Chain length-activity relationship Membrane disruption

Hydrophobicity (logP) Differential: Terminal Hydroxylation Modulates Lipophilicity Profile

The computed logP (octanol-water partition coefficient) of 14-hydroxytetradecanoic acid is 3.93 (ChemAxon) to 4.62 (ALOGPS) [1], while PubChem reports an XLogP3 value of 3.7 [2]. This represents a reduction in lipophilicity relative to unmodified myristic acid, which exhibits a logP of approximately 4.2-6.1 depending on the prediction method [3]. The terminal hydroxyl group reduces overall hydrophobicity while preserving the long aliphatic chain's capacity for membrane partitioning. This balanced lipophilicity profile differentiates 14-hydroxytetradecanoic acid from both highly hydrophobic saturated fatty acids (e.g., stearic acid, logP ≈ 7-8) and more polar short-chain hydroxy acids (e.g., 3-hydroxybutyric acid, logP ≈ -0.5).

Lipophilicity Membrane permeability Partition coefficient

14-Hydroxytetradecanoic Acid: Evidence-Supported Application Scenarios for Research and Industrial Procurement


PROTAC Linker for Targeted Protein Degradation

14-Hydroxytetradecanoic acid serves as a validated PROTAC linker for synthesizing heterobifunctional degraders, leveraging its terminal carboxylic acid and primary alcohol groups for orthogonal conjugation to target protein ligands and E3 ligase ligands . The C14 spacer length provides a defined distance between the two binding moieties, which can be systematically varied in linker SAR studies. This application is uniquely enabled by the compound's ω-hydroxy acid architecture and is not achievable with monofunctional myristic acid or mid-chain hydroxylated isomers .

Surfactant and Emulsifier Synthesis Intermediate

The terminal hydroxyl group and carboxylic acid moiety of 14-hydroxytetradecanoic acid make it an ideal precursor for synthesizing tailored surfactants and emulsifiers via esterification, etherification, or amidation reactions . The enhanced polar solvent solubility relative to myristic acid facilitates aqueous-phase derivatization reactions, while the C14 chain length provides hydrophobic character suitable for micelle formation and interfacial activity in cosmetic, personal care, and industrial formulations .

Lipid Metabolism and Cell Membrane Studies

As an ω-hydroxy long-chain fatty acid with a predicted logP of 3.7-4.6 , 14-hydroxytetradecanoic acid is suitable for studies of fatty acid transport, incorporation into membrane lipids, and metabolic fate in cellular systems. Its balanced lipophilicity—more polar than myristic acid yet sufficiently hydrophobic for membrane partitioning—enables experimental protocols in both aqueous and lipid environments . The compound occurs naturally in plant suberin , supporting its relevance as a biologically tractable lipid probe.

Antibacterial Activity Screening in Food and Biomaterials Research

14-Hydroxytetradecanoic acid occupies a distinct position in the chain length-activity spectrum of antibacterial fatty acids, with the C14 hydroxy acid profile offering a moderate activity level compared to highly membrane-active C8-C12 fatty acids and largely inactive C16-C18 saturated acids . This intermediate activity profile makes it a candidate for screening studies in food preservation, antimicrobial coatings, and biomaterials where broad-spectrum membrane disruption may be undesirable but some antimicrobial function is warranted .

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